Cas no 110192-48-8 (1-Fluoro-2-iodo-4-(trifluoromethyl)benzene)

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene structure
110192-48-8 structure
Product Name:1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
CAS-nummer:110192-48-8
MF:C7H3F4I
MW:289.996808290482
MDL:MFCD09800715
CID:1036949
PubChem ID:46735235
Update Time:2025-04-20

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Fluoro-2-iodo-4-(trifluoromethyl)benzene
    • 4-FLUORO-3-IODOBENZOTRIFLUORIDE
    • 1-fluoranyl-2-iodanyl-4-(trifluoromethyl)benzene
    • AK110632
    • KB-12158
    • KB-218873
    • SureCN319516
    • MFCD09800715
    • FS-5408
    • CS-0191154
    • E90246
    • DTXSID70673780
    • 110192-48-8
    • SCHEMBL319516
    • AKOS010055176
    • Benzene, 1-fluoro-2-iodo-4-(trifluoromethyl)-
    • MDL: MFCD09800715
    • Inchi: 1S/C7H3F4I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
    • InChI-sleutel: MYEWQVPSCXXERV-UHFFFAOYSA-N
    • LACHT: IC1=C(C=CC(C(F)(F)F)=C1)F

Berekende eigenschappen

  • Exacte massa: 289.92109
  • Monoisotopische massa: 289.92156g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 156
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.6
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • PSA: 0

1-Fluoro-2-iodo-4-(trifluoromethyl)benzene Prijsmeer >>

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abcr
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AB574352-10g
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AB574352-25g
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